molecular formula C9H12IN B2394570 2-Iodo-4-propylaniline CAS No. 1422022-29-4

2-Iodo-4-propylaniline

Cat. No. B2394570
CAS RN: 1422022-29-4
M. Wt: 261.106
InChI Key: DTEWTHJIDLKRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Iodo-4-propylaniline can be achieved through several methods. One common method involves the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the iodination of aniline . The iodination process involves the addition of powdered iodine to aniline in the presence of sodium bicarbonate .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 iodine atom . The structure can be further analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite diverse. For instance, it can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also participate in palladium-catalyzed amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Information such as its melting point, boiling point, density, and molecular weight can be obtained .

Mechanism of Action

The mechanism of action of 2-Iodo-4-propylaniline in inhibiting cancer cell growth is not fully understood. However, studies have suggested that it may act by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis. It has also been shown to interact with DNA and inhibit topoisomerase activity, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. In addition, this compound has been shown to have good film-forming properties and high charge carrier mobility, making it a potential material for organic semiconductors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Iodo-4-propylaniline in lab experiments is its potential anticancer properties, which make it a promising candidate for the development of new cancer therapies. It also has good film-forming properties and high charge carrier mobility, which make it a potential material for organic semiconductors. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-Iodo-4-propylaniline. One direction is to further investigate its potential anticancer properties and develop new cancer therapies based on its mechanism of action. Another direction is to explore its potential applications in organic electronics, such as organic solar cells and organic light-emitting diodes. Additionally, further studies are needed to determine its toxicity and potential side effects, which may impact its use in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It can be synthesized using different methods and has been investigated as a potential anticancer agent, fluorescent probe, and organic semiconductor material. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

2-Iodo-4-propylaniline can be synthesized using different methods, including the Sandmeyer reaction, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions. The Sandmeyer reaction involves the conversion of 4-nitroaniline to 4-iodoaniline using sodium nitrite and hydrochloric acid followed by the reaction of 4-iodoaniline with propylamine to form this compound. The nucleophilic aromatic substitution method involves the reaction of 4-nitroaniline with sodium iodide and potassium carbonate in the presence of copper powder to form 4-iodoaniline, which is then reacted with propylamine to form this compound. Palladium-catalyzed coupling reactions involve the reaction of 4-bromoaniline with propylboronic acid in the presence of palladium catalyst and base to form this compound.

Scientific Research Applications

2-Iodo-4-propylaniline has been used in scientific research as a potential anticancer agent, fluorescent probe, and organic semiconductor material. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. It has also been used as a fluorescent probe for the detection of metal ions due to its fluorescence properties. In addition, this compound has been investigated as a potential material for organic semiconductors due to its high charge carrier mobility and good film-forming properties.

properties

IUPAC Name

2-iodo-4-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEWTHJIDLKRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1422022-29-4
Record name 2-iodo-4-propylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.